N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is a complex organic compound with the molecular formula C22H27N5O and a molecular weight of approximately 397.49 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The structure of this compound features an isobutyramide moiety linked to a phenyl group that is further substituted with an imidazolyl-pyrimidinyl segment, suggesting a potential for biological activity.
This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information about its properties, synthesis, and applications. It falls under the classification of organic compounds, specifically within the categories of amides and heterocyclic compounds due to the presence of both nitrogen-containing rings and an amide functional group.
The synthesis of N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide typically involves several steps:
The molecular structure of N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide can be represented using various chemical notation systems:
InChI=1S/C22H27N5O/c1-14(2)12-16(23)24-20(27)19(26)18(25)15(3)11-22(28)21(29)30/h11-12,14H,1-10H3,(H,24,25)(H,26,27)
CC(C(=O)N1CC(NC2=CN=CN2C(=C1)N3C=CN=C3))C
This structure indicates the presence of multiple functional groups including amine and amide functionalities, which are crucial for its biological activity.
The compound may participate in various chemical reactions typical for amides and heterocycles:
The mechanism of action for N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is not fully elucidated but is hypothesized to involve:
The physical properties of N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide include:
Chemical properties include stability under standard laboratory conditions but may degrade when exposed to strong acids or bases.
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide has potential applications in:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7